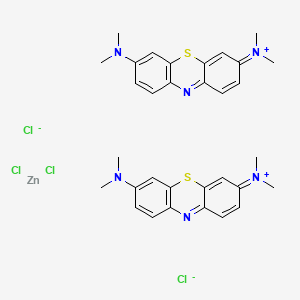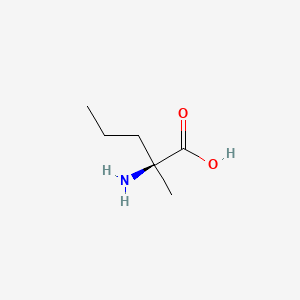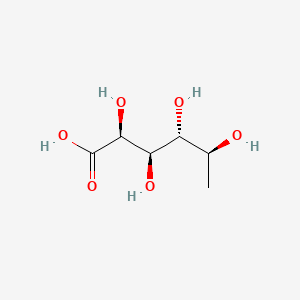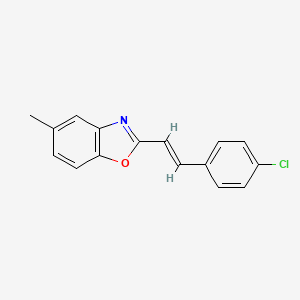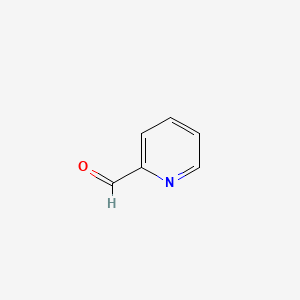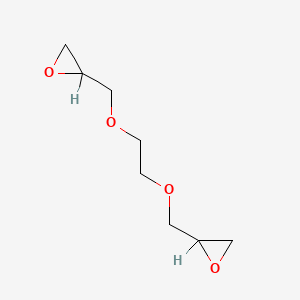
Ethylene glycol diglycidyl ether
Overview
Description
Ethylene glycol diglycidyl ether is a chemical compound with the molecular formula C₈H₁₄O₄. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is widely used as a cross-linking agent due to its two epoxy groups, which can react with various functional groups such as amino, hydroxyl, and carboxyl groups .
Mechanism of Action
Target of Action
Ethylene glycol diglycidyl ether (EGDE) is a chemical compound with the molecular formula C8H14O4 . It is primarily used as a reactive diluent for epoxy resin . It is also used in the production of low-viscosity composites, casting plastics, impregnating liquids, adhesives, and resin modifiers .
Mode of Action
EGDE is an aliphatic epoxy monomer that can be used as a diepoxy crosslinker . It forms covalent bonds with its targets, creating a network structure. This network structure is formed through one-pot crosslinking, which involves the simultaneous formation of multiple crosslinks . The crosslinking process enhances the hydrogen bonding between the targets and the EGDE, resulting in a denser network structure .
Biochemical Pathways
EGDE affects the biochemical pathways by acting as a crosslinker. In a study, a bio-conjugated redox network matrix based on glucose dehydrogenase, thionine (a diamine-containing mediator), and EGDE was developed on a glassy carbon electrode . The electrons from the enzyme diffuse through the network, producing a glucose oxidation current .
Pharmacokinetics
It is known that egde is soluble in organic solvents such as ethanol, acetone, and benzene, and slightly soluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of EGDE’s action is the formation of a crosslinked network structure. This structure enhances the mechanical properties of the material it is incorporated into . For example, in a study, the tensile strength of a soy protein-based material increased by 266.82% when EGDE was used as a crosslinker .
Action Environment
The action of EGDE can be influenced by environmental factors. For instance, it should be used only in well-ventilated areas due to the risk of inhalation . It is also sensitive to heat, forming explosive mixtures with air on intense heating . Therefore, the environment in which EGDE is used can significantly impact its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethylene glycol diglycidyl ether has epoxy groups at both ends, which can react with amino, hydroxyl, carboxyl, and other active groups . This property allows it to interact with various enzymes, proteins, and other biomolecules, forming covalent bonds and altering their structure and function.
Cellular Effects
In cellular systems, this compound has been shown to have significant effects. For instance, it has been used to reinforce protein-based composite films, enhancing their mechanical and barrier properties . Exposure to high concentrations of this compound can cause skin irritation and serious eye damage .
Molecular Mechanism
The molecular mechanism of this compound involves its epoxy groups reacting with active groups in biomolecules. This can lead to the formation of covalent bonds, resulting in changes in the structure and function of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in the production of protein-based composite films, the tensile strength of the films increased significantly over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. For instance, exposure to 10,000 and 20,000 g of Poly(ethylene glycol) diglycidyl ether induced epidermal ulcer formation and hair loss in mice .
Preparation Methods
Ethylene glycol diglycidyl ether is typically synthesized through the reaction of ethylene glycol with epichlorohydrin. The reaction involves the following steps:
Reaction with Epichlorohydrin: Ethylene glycol reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate glycidyl ether.
Purification: The intermediate product is then purified through distillation or other separation techniques to obtain this compound.
Industrial production methods often involve continuous processes to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Ethylene glycol diglycidyl ether undergoes various chemical reactions, primarily due to its reactive epoxy groups. Some common reactions include:
Ring-Opening Reactions: The epoxy groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Cross-Linking Reactions: this compound is widely used as a cross-linking agent in polymer chemistry.
Hydrolysis: The compound can also undergo hydrolysis in the presence of water, leading to the formation of diols.
Scientific Research Applications
Ethylene glycol diglycidyl ether has numerous applications in scientific research and industry:
Polymer Chemistry: It is used as a cross-linking agent to improve the mechanical properties of polymers, such as toughness and elasticity.
Biomedical Applications: The compound is used in the preparation of hydrogels and cryogels for drug delivery, tissue engineering, and wound healing.
Environmental Science: This compound is employed in the development of materials for pollutant adsorption and removal from wastewater.
Material Science: It is used in the fabrication of transparent wood and other advanced materials with unique optical and mechanical properties.
Comparison with Similar Compounds
Ethylene glycol diglycidyl ether can be compared with other similar compounds, such as:
Polythis compound: This compound has a longer chain length and is used for similar applications but provides different mechanical properties due to its higher molecular weight.
Diglycerol triglycidyl ether: This compound has three epoxy groups and is used for more extensive cross-linking applications.
This compound is unique due to its balance of reactivity and mechanical properties, making it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044876 | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2224-15-9, 72207-80-8 | |
| Record name | Glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,2-epoxypropylether)ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] EGDE triggers a conformational transition in silk fibroin from a random coil to a β-sheet structure. This transition, driven by the formation of interstrand cross-links, leads to gelation and influences the hydrogel's mechanical properties. The strength of the hydrogel can be tuned by adjusting the pH of the reaction solution.
ANone: The molecular formula of EGDE is C8H14O4, and its molecular weight is 174.19 g/mol.
A: [] Yes, X-ray fluorescence spectroscopy has been used to study the electronic structure of EGDE, particularly when cross-linked with chitosan. Changes in the oxygen Kα X-ray emission spectra provided insights into the different oxygen environments within the molecule.
A: [] Yes, EGDE can act as a viscosity reducer, plasticizer, and crosslinking agent in soy-based adhesives. Incorporating EGDE can significantly enhance the adhesive's wet shear strength due to the formation of crosslinking structures.
A: [] EGDE, along with glycerol polyglycidyl ether, has shown promise as a gelling agent in the aqueous gel casting of ceramics. Its solubility, viscosity, and ability to form gelled bodies with desirable properties make it suitable for this application.
ANone: While EGDE itself doesn't typically act as a catalyst, it plays a crucial role in phase transfer catalysis reactions.
A: [] EGDE has been successfully used in the synthesis of oligo ethylene glycol diglycidyl ether through phase transfer catalysis. In this process, solid NaOH and tetrabutylammonium hydrogen sulfate (TBAS) were employed, achieving a high selectivity for diether (98%).
ANone: The provided research papers do not offer a detailed exploration of SAR concerning EGDE. Further investigations focusing on modifying the EGDE structure and analyzing the impact on its reactivity and properties could provide valuable insights.
ANone: While the provided research doesn't explicitly discuss SHE regulations related to EGDE, it is crucial to handle and dispose of EGDE and its derivatives following appropriate safety guidelines and regulations.
ANone: The provided papers primarily focus on the material science and chemical applications of EGDE. They do not cover aspects related to pharmacokinetics, pharmacodynamics, efficacy, resistance, toxicology, drug delivery, or biomarkers.
ANone: Various techniques are employed to characterize EGDE-modified materials, including:
- Scanning Electron Microscopy (SEM): [, , ] To examine the surface morphology and microstructure of materials.
- Fourier Transform Infrared (FTIR) Spectroscopy: [, ] To identify functional groups and analyze chemical bonding interactions.
- X-ray Diffraction (XRD): [, ] To investigate the crystalline structure and identify any changes caused by EGDE modification.
- Thermogravimetric Analysis (TGA): [, ] To evaluate the thermal stability and degradation behavior of materials.
- Multi-Angle Laser Light Scattering (MALLS): [] Used in conjunction with size-exclusion HPLC to determine the molecular weight distribution of EGDE-crosslinked proteins like hemoglobin.
ANone: This specific aspect of EGDE's environmental impact and degradation pathways requires further investigation, as it is not extensively discussed in the provided literature.
ANone: These aspects are not extensively covered within the scope of the provided research papers.
A: [] Yes, EGDE treatment does not remove N-glycolylneuraminic acid (Neu5Gc) from xenogeneic tissues. Neu5Gc is a xenoantigen that can trigger immune responses in humans. This presence could contribute to the early immune rejection of EGDE-treated bioprosthetic heart valves.
A: [] Yes, EGDE has been investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin. It offers the advantage of large-scale production without significantly affecting hemoglobin's biological activity.
A: Yes, depending on the application, several alternatives to EGDE exist. For instance, in the preparation of porous silk fibroin gels, glycerol [] can be used as a porogen instead of EGDE.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


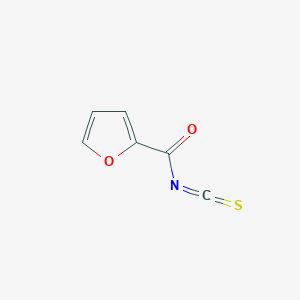
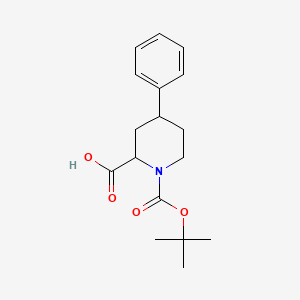
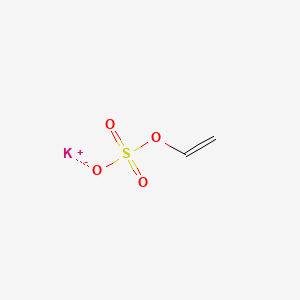
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal](/img/structure/B3422639.png)
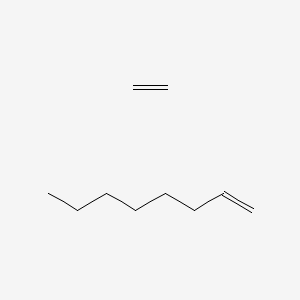
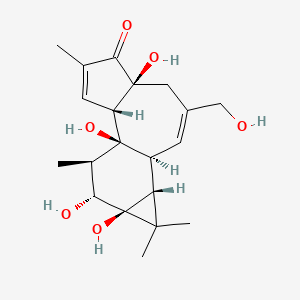
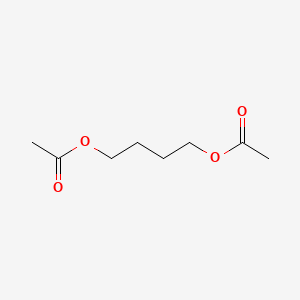
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate](/img/structure/B3422667.png)
